molecular formula C7H10OS B8798394 2-(2-Methylthiophen-3-YL)ethanol

2-(2-Methylthiophen-3-YL)ethanol

Cat. No. B8798394
M. Wt: 142.22 g/mol
InChI Key: HFCVSBKWYKVNPH-UHFFFAOYSA-N
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Patent
US07973051B2

Procedure details

To a solution of 1.6M BuLi in hexane (98.4 mL, 157.5 mmol) and THF (150 mL) was added at −78° C. a solution of 3-bromo-2-methyl-thiophene (CAS 30319-05-2, 26.6 g, 150 mmol) in THF (50 mL) and stirring at −78° C. was continued for 1 h. 2.0M ethylene oxide in THF (112.5 mL, 225 mmol) and then BF3-Et2O (20.4 mL, 165 mmol) was added dropwise at −70° C. and the yellow solution was stirred at −78° C. for 1 h. After warming to 0° C. the reaction mixture was quenched with 10% brine (400 mL) and extracted with ethyl acetate (400+200 mL). The organic layers were washed with 10% brine, dried (Na2SO4) and evaporated affording 18.6 g crude product as a yellow oil. Purification by chromatography over silica with hexane-ethyl acetate 5:1 gave 14.9 g (70%, GC 94.7%) yellow oil.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
98.4 mL
Type
reactant
Reaction Step One
Quantity
26.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
112.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li]CCCC.CCCCCC.Br[C:13]1[CH:17]=[CH:16][S:15][C:14]=1[CH3:18].[CH2:19]1[O:21][CH2:20]1.B(F)(F)F.CCOCC>C1COCC1>[CH3:18][C:14]1[S:15][CH:16]=[CH:17][C:13]=1[CH2:19][CH2:20][OH:21] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
98.4 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
26.6 g
Type
reactant
Smiles
BrC1=C(SC=C1)C
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Name
Quantity
20.4 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
112.5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirring at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the yellow solution was stirred at −78° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After warming to 0° C. the reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched with 10% brine (400 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (400+200 mL)
WASH
Type
WASH
Details
The organic layers were washed with 10% brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1SC=CC1CCO
Measurements
Type Value Analysis
AMOUNT: MASS 18.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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